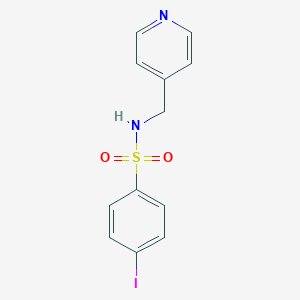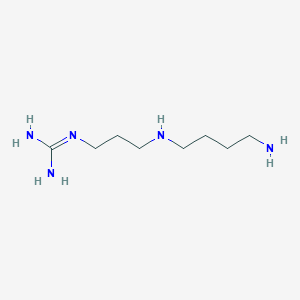
1,3-Benzodioxole-5-carbaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carbaldehyde semicarbazone is an organic compound that features a benzodioxole ring attached to a urea moiety through a methyleneamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carbaldehyde semicarbazone typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{1,3-benzodioxole-5-carbaldehyde} + \text{urea} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may also incorporate environmentally friendly practices, such as the use of green solvents and catalysts, to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-5-carbaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carbaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
1,3-Benzodioxole-5-carbaldehyde semicarbazone can be compared with similar compounds such as thiourea and hydroxyurea:
Thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Hydroxyurea: Contains a hydroxyl group and is used as an antineoplastic agent in the treatment of certain cancers.
This compound is unique due to its specific structural features and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(1,3-benzodioxol-5-ylmethylideneamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-9(13)12-11-4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H3,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJOKOHHCILTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937332 |
Source


|
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16742-62-4 |
Source


|
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)






![2-[(phenylsulfonyl)amino]benzamide](/img/structure/B230996.png)
